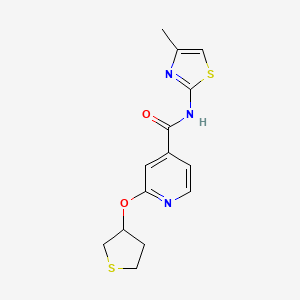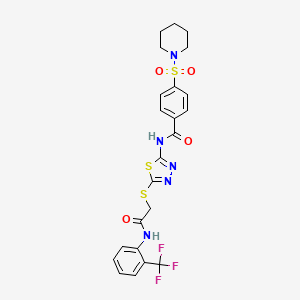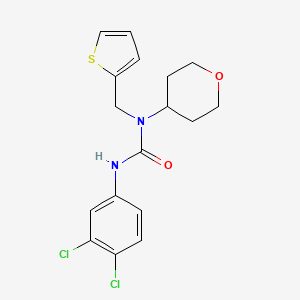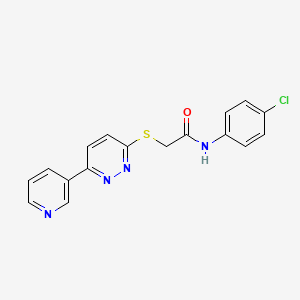
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CPYPA, is a novel sulfhydryl-containing compound that has been synthesized and studied for its potential therapeutic applications. This molecule has shown promising results in various scientific research studies, particularly in the fields of cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Signatures
- A study by Mary, Jenepha, Pradhan, & James (2022) examined the vibrational signatures of a similar molecule using Raman and Fourier transform infrared spectroscopy. The study used density functional theory to explore geometric equilibrium and harmonic vibrational wavenumbers, providing insights into stereo-electronic interactions and stability.
Synthesis and Characterization
- Nafeesa et al. (2017) conducted research on synthesizing N-substituted derivatives of a related compound. They evaluated the antibacterial and anti-enzymatic potential of these compounds, supported by % hemolytic activity, providing insights into the potential therapeutic applications of such compounds (Nafeesa et al., 2017).
Anticancer and Antimicrobial Activity
- Katariya, Vennapu, & Shah (2021) synthesized compounds incorporating biologically active heterocyclic entities and studied their anticancer activity against a cancer cell line panel. The compounds also demonstrated in vitro antibacterial and antifungal activities, suggesting their use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties
- Research conducted by Bekircan, Özen, Gümrükçüoğlu, & Bektaş (2008) explored the synthesis of new derivatives with potential antioxidant properties. This study highlights the potential use of these compounds in developing antioxidant therapies (Bekircan et al., 2008).
Therapeutic Applications
- Rehman et al. (2018) synthesized new derivatives for the potential treatment of Alzheimer’s disease, evaluating their enzyme inhibition activity against acetylcholinesterase. The study also assessed the hemolytic activity to evaluate the compounds' safety (Rehman et al., 2018).
Molecular Docking and Photovoltaic Efficiency
- A study by Mary et al. (2020) conducted molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) and also modeled the photovoltaic efficiency of benzothiazolinone acetamide analogs. This suggests potential applications in solar cells and drug development (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRKAVNPQVRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
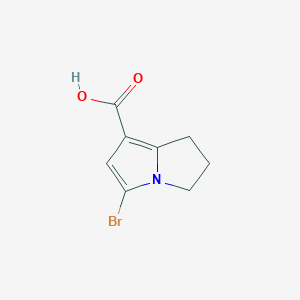
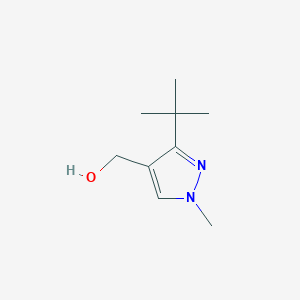
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
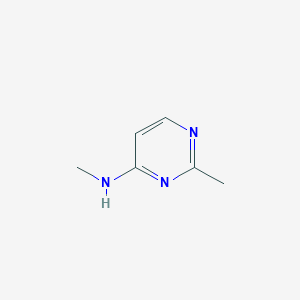
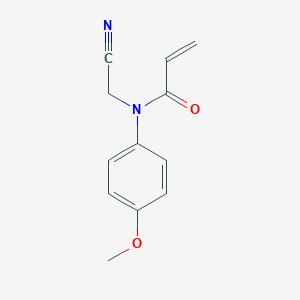
![4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2818316.png)

